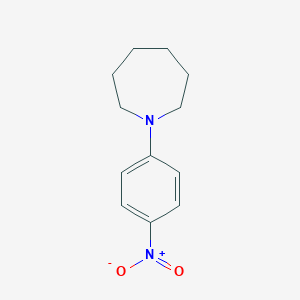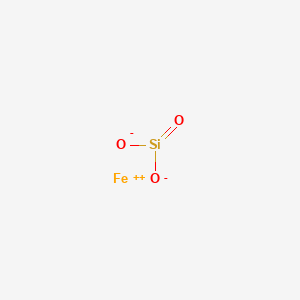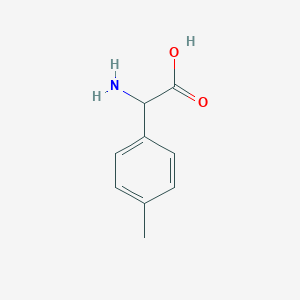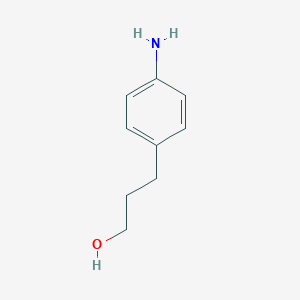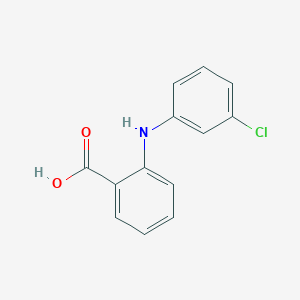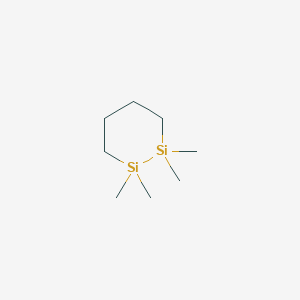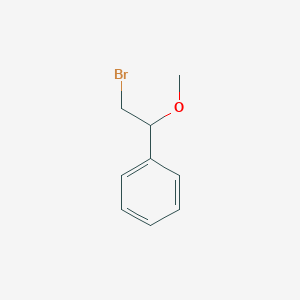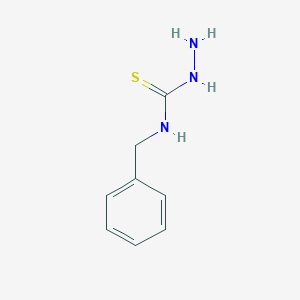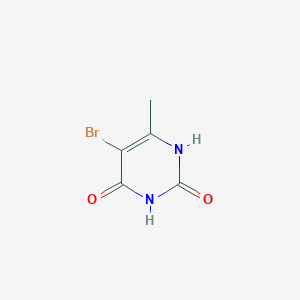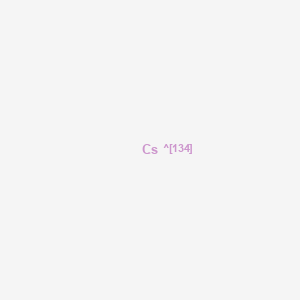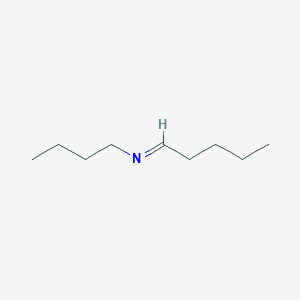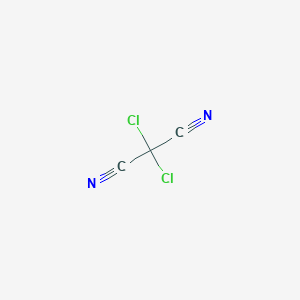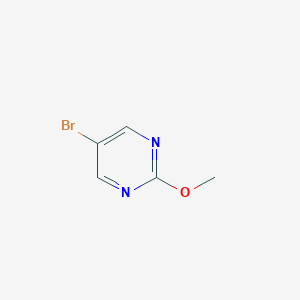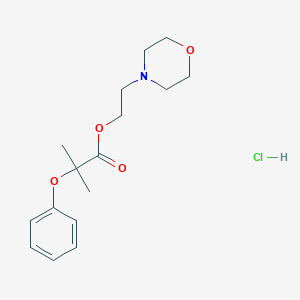
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenoxyisobutyric acid and contains a morpholine ring in its structure. MIPEP has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用机制
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
生化和生理效应
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
实验室实验的优点和局限性
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has some limitations, including its low solubility in water and its limited stability in certain solvents. These limitations can make it challenging to use 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in certain experimental settings.
未来方向
There are several future directions for research on 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. Another area of focus is the exploration of new applications for 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in scientific research. For example, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride and its potential effects on various biological systems.
合成方法
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride can be synthesized using a multi-step process that involves the reaction of phenoxyisobutyric acid with morpholine and other reagents. The synthesis of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been described in detail in several scientific publications. The process involves the use of various chemical reactions, including esterification and acid-base reactions, to produce the final compound.
科学研究应用
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
10524-82-0 |
|---|---|
产品名称 |
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
分子式 |
C16H24ClNO4 |
分子量 |
329.82 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,21-14-6-4-3-5-7-14)15(18)20-13-10-17-8-11-19-12-9-17;/h3-7H,8-13H2,1-2H3;1H |
InChI 键 |
QFBWXEMAYCOFNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
规范 SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
其他 CAS 编号 |
10524-82-0 |
同义词 |
2-morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



